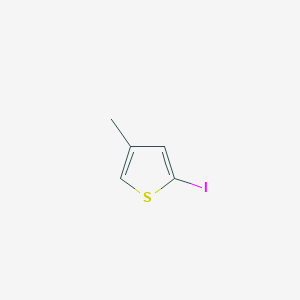

2-Iodo-4-methylthiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IS/c1-4-2-5(6)7-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHJEWBLTYDUKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631715 | |

| Record name | 2-Iodo-4-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16488-58-7 | |

| Record name | 2-Iodo-4-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Iodo-4-methylthiophene: Structure, Bonding, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-iodo-4-methylthiophene, a substituted thiophene of interest in organic synthesis and medicinal chemistry. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogues, established principles of heterocyclic chemistry, and computational predictions to offer a detailed understanding of its chemical structure, bonding characteristics, and reactivity. The document will delve into the electronic effects of the iodo and methyl substituents on the thiophene ring, predict its spectroscopic signatures, propose a viable synthetic pathway, and explore its potential applications as a versatile building block in the development of novel molecular entities.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, widely recognized for their diverse applications in pharmaceuticals, electronic materials, and agrochemicals.[1] The thiophene ring system, a five-membered aromatic heterocycle containing a sulfur atom, imparts unique electronic and steric properties to molecules in which it is incorporated.[2] The inherent reactivity of the thiophene nucleus allows for a wide range of functionalization, enabling the fine-tuning of a compound's biological activity and material properties.

Iodinated thiophenes, in particular, serve as crucial intermediates in modern organic synthesis. The carbon-iodine bond is relatively weak, making these compounds excellent substrates for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[3] This reactivity allows for the facile introduction of diverse substituents onto the thiophene core, a key strategy in the construction of complex molecular architectures. This guide focuses specifically on this compound, exploring its fundamental chemical properties and potential as a synthetic intermediate.

Molecular Structure and Bonding

The chemical structure of this compound consists of a central thiophene ring with an iodine atom at the 2-position and a methyl group at the 4-position.

Predicted Geometry and Bond Parameters

The introduction of the iodo and methyl substituents will induce minor distortions in the ring geometry. The bulky iodine atom at the C2 position may cause some steric strain, potentially leading to a slight elongation of the adjacent C-C and C-S bonds. The C-I bond length is expected to be in the range of 2.05-2.10 Å. The methyl group at the C4 position is less sterically demanding and is not expected to significantly alter the ring's planarity.

Electronic Effects of Substituents

The electronic properties of the thiophene ring in this compound are influenced by the interplay of the inductive and resonance effects of the iodo and methyl substituents.

-

Iodine Atom (2-position):

-

Inductive Effect (-I): As a halogen, iodine is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect, decreasing the electron density in the sigma framework of the thiophene ring.

-

Resonance Effect (+R): The lone pairs on the iodine atom can participate in resonance with the aromatic pi-system of the thiophene ring, donating electron density. However, due to the poor overlap between the 5p orbital of iodine and the 2p orbitals of the carbon atoms, this resonance effect is weaker compared to other halogens.

-

-

Methyl Group (4-position):

-

Inductive Effect (+I): The methyl group is electron-donating through an inductive effect, increasing the electron density in the sigma framework.

-

Hyperconjugation: The methyl group can also donate electron density to the pi-system through hyperconjugation.

-

Overall, the electron-withdrawing inductive effect of the iodine at the reactive alpha-position (C2) will be a dominant factor influencing the molecule's reactivity, particularly in electrophilic substitution reactions. The electron-donating methyl group at the C4 position will have a more modest electronic influence.

Predicted Spectroscopic Properties

The structural features of this compound can be characterized using various spectroscopic techniques. While experimental spectra are not available, we can predict the key features based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the thiophene ring, and one signal in the aliphatic region for the methyl protons.

-

The proton at the 5-position, being adjacent to the sulfur and the iodinated carbon, will likely appear as a doublet.

-

The proton at the 3-position, situated between the iodine and methyl-substituted carbons, will also likely appear as a doublet.

-

The methyl protons will appear as a singlet, shifted downfield due to the aromatic ring current.

-

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule.

-

The carbon atom bonded to the iodine (C2) will be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect of iodine.

-

The other four carbon signals will appear in the typical aromatic and aliphatic regions.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule.

| Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** |

| C-H stretching (aromatic) | 3100 - 3000 |

| C-H stretching (methyl) | 2950 - 2850 |

| C=C stretching (aromatic ring) | 1600 - 1450 |

| C-S stretching | 850 - 600 |

| C-I stretching | 600 - 500 |

Mass Spectrometry (MS)

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z = 224. A prominent peak at m/z = 127 corresponding to the iodine cation (I⁺) is also expected. Fragmentation of the thiophene ring would lead to other characteristic peaks.

Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available 3-methylthiophene. The synthesis involves a regioselective iodination reaction.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted from general iodination procedures)

Disclaimer: This is a proposed protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Charging Reagents: To the flask, add 3-methylthiophene (1.0 eq).

-

Reagent Addition: In a separate container, prepare a mixture of iodine (1.1 eq) and yellow mercuric oxide (1.1 eq). Add this mixture portion-wise to the stirred solution of 3-methylthiophene over 30 minutes.

-

Reaction Conditions: The reaction is typically carried out at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove the mercuric iodide precipitate. The filtrate is then washed sequentially with a saturated aqueous solution of sodium thiosulfate (to remove unreacted iodine), water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality behind Experimental Choices:

-

Mercuric Oxide: The use of mercuric oxide is a classic method for the iodination of thiophenes.[4] It activates the iodine, making it more electrophilic and facilitating the substitution reaction.

-

Regioselectivity: The electrophilic iodination of 3-methylthiophene is expected to occur predominantly at the 2-position (alpha to the sulfur atom), which is the most activated position for electrophilic attack in the thiophene ring. The methyl group at the 3-position further activates the 2-position. However, as demonstrated in the iodination of 2-methylthiophene, over-iodination and the formation of other isomers are possible, necessitating careful control of reaction conditions and thorough purification.[5]

Reactivity and Applications in Drug Development

This compound is a valuable building block for the synthesis of more complex molecules, primarily through cross-coupling reactions.

Key Reactions

Caption: Key cross-coupling reactions of this compound.

-

Suzuki Coupling: Reaction with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, yielding 2-aryl-4-methylthiophene derivatives.

-

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by a palladium-copper system in the presence of a base, leads to the synthesis of 2-alkynyl-4-methylthiophene derivatives.

Potential in Drug Discovery

The thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of approved drugs. The ability to introduce diverse substituents at the 2-position of the 4-methylthiophene core via this compound makes it a valuable intermediate for generating libraries of novel compounds for drug discovery programs. These derivatives can be screened for a wide range of biological activities, including but not limited to, anti-inflammatory, anti-cancer, and anti-microbial properties.[1]

Conclusion

This compound, while not extensively characterized in the literature, represents a promising and versatile building block in organic synthesis. Based on the established chemistry of thiophenes, its structure, bonding, and reactivity can be confidently predicted. The proposed synthetic route offers a practical approach to its preparation, and its utility in cross-coupling reactions opens avenues for the synthesis of a wide array of novel thiophene derivatives. For researchers and scientists in drug development, this compound serves as a valuable tool for the exploration of new chemical space and the design of next-generation therapeutics. Further experimental investigation into this compound is warranted to fully elucidate its properties and expand its synthetic applications.

References

-

Organic Syntheses. 2-Iodothiophene. [Link]

-

Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. PMC. [Link]

-

Iodocyclization of 2‐Methylthiophenylacetylenes to 3‐Iodobenzothiophenes and their coupling Reactions under More Sustainable Conditions. ResearchGate. [Link]

-

Synthesis and structural characterization of alkyl oligothiophenes—the first isomerically pure dialkylsexithiophene. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

The Structure and Characterization of 3,4,5-Triiodo-2-Methylthiophene: An Unexpected Iodination Product of 2-Methylthiophene. Penn State Research Database. [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol. PMC. [Link]

- Synthesis method of 3-methylthiophene-2-aldehyde.

-

Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". PubMed. [Link]

-

Anti-inflammatory and antioxidant activity, toxicity prediction, computational investigation, and molecular docking studies of 2-thiophenecarbonitrile. Journal of King Saud University - Science. [Link]

Sources

- 1. Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pure.psu.edu [pure.psu.edu]

An In-depth Technical Guide to 2-Iodo-4-methylthiophene (CAS: 16488-58-7): A Versatile Building Block for Advanced Synthesis

Introduction: The Strategic Value of Substituted Thiophenes in Medicinal Chemistry

The thiophene scaffold, a five-membered sulfur-containing heterocycle, is a cornerstone in the landscape of medicinal chemistry and materials science.[1] Its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anticancer, antiviral, and anti-inflammatory properties.[2][3] The structural rigidity and electronic properties of the thiophene ring allow it to act as a bioisostere for the benzene ring, while offering unique opportunities for molecular interactions and metabolic profiles.[4]

Within this important class of compounds, halogenated thiophenes serve as exceptionally versatile intermediates. The carbon-halogen bond, particularly the carbon-iodine bond, is a prime functional handle for the construction of more complex molecular architectures through transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of 2-Iodo-4-methylthiophene, a specific, yet under-documented, building block that holds significant potential for researchers, scientists, and professionals in drug development. While specific experimental data for this particular isomer is not abundant in peer-reviewed literature, this guide will leverage established principles of thiophene chemistry and data from closely related analogues to provide a robust framework for its synthesis, characterization, and application.

Physicochemical and Safety Profile of this compound

Precise experimental data for this compound is not extensively reported. However, we can extrapolate its likely properties based on known data for structurally similar compounds such as 2-iodothiophene and its various methylated isomers.

| Property | Estimated Value | Justification / Source Analogy |

| CAS Number | 16488-58-7 | |

| Molecular Formula | C₅H₅IS | |

| Molecular Weight | 224.06 g/mol | Calculated |

| Appearance | Colorless to light yellow or brown liquid | Analogy with 2-iodothiophene and other substituted thiophenes.[5] |

| Boiling Point | ~80-90 °C at 15 mmHg | Extrapolated from 2-iodothiophene (73 °C at 15 mmHg) with an expected increase due to the methyl group.[5] |

| Density | ~1.8 g/mL | Extrapolated from 2-iodothiophene (~1.9 g/mL), slightly reduced by the methyl group.[5] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic hydrocarbons). | General property of similar organic halides. |

Safety and Handling

-

Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on the hazard profile of 2-iodothiophene.[4][5]

-

Irritation: Likely to cause skin and serious eye irritation.[4][5]

-

Handling: Use only in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]

-

Storage: Store in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Light-sensitive and potentially air-sensitive.[6] Keep away from strong oxidizing agents.[6]

Synthesis of this compound: A Protocol Grounded in Electrophilic Aromatic Substitution

The synthesis of this compound is most practically achieved through the direct iodination of 3-methylthiophene. The thiophene ring is electron-rich and readily undergoes electrophilic substitution. The directing effects of the sulfur atom (activating) and the methyl group (activating and ortho-, para-directing) will strongly favor substitution at the C2 and C5 positions. Due to the steric hindrance of the methyl group at the 3-position, iodination is expected to occur predominantly at the C2 position.

Field-Proven Iodination Protocol

This protocol is adapted from established methods for the iodination of thiophene derivatives.[7][8] The use of N-Iodosuccinimide (NIS) as an iodine source offers a milder and more selective alternative to harsher reagents like iodine with mercuric oxide.[1]

Reaction Scheme:

Caption: Synthesis of this compound via electrophilic iodination.

Materials:

-

3-Methylthiophene (1.0 eq.)

-

N-Iodosuccinimide (NIS) (1.05 eq.)

-

Glacial Acetic Acid (solvent)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether or Dichloromethane (for extraction)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and protected from light (e.g., wrapped in aluminum foil), dissolve 3-methylthiophene (1.0 eq.) in glacial acetic acid (approximately 10-20 mL per gram of thiophene).

-

Reagent Addition: To the stirring solution at room temperature, add N-Iodosuccinimide (1.05 eq.) portion-wise over 10-15 minutes. The reaction is typically exothermic; maintain the temperature below 30 °C with a water bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting material. The reaction is generally complete within 2-4 hours.

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether or dichloromethane (3x volumes).

-

Washing: Combine the organic extracts and wash successively with saturated aqueous sodium thiosulfate (to quench any remaining iodine), saturated aqueous sodium bicarbonate (to neutralize the acetic acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a dark oil. Purification can be achieved by vacuum distillation or column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure this compound.

Causality and Experimental Choices:

-

Why NIS? NIS is a convenient and safe source of electrophilic iodine (I⁺). It avoids the use of toxic mercury salts, which were common in older protocols.[1]

-

Why Acetic Acid? Acetic acid is a suitable polar protic solvent that facilitates the reaction without participating in it.

-

Why protect from light? Iodo-compounds can be light-sensitive and may decompose over time, releasing free iodine.

-

Why a slight excess of NIS? A small excess ensures the complete consumption of the starting material.

Spectroscopic Characterization

While a definitive, published spectrum for this compound is elusive, its expected spectroscopic data can be reliably predicted based on the analysis of its constituent parts and comparison with known spectra of similar molecules.

| Technique | Expected Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.15 (d, 1H, J ≈ 1.5 Hz, H5), δ ~6.80 (s, 1H, H3), δ ~2.25 (s, 3H, -CH₃). The proton at C5 will be a doublet due to coupling with the H3 proton, and the H3 proton will appear as a singlet or a very finely split multiplet. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~140-145 (C4), δ ~135-140 (C5), δ ~130-135 (C3), δ ~75-80 (C2-I), δ ~15-20 (-CH₃). The C-I carbon (C2) will be significantly shifted upfield. |

| IR (Infrared) (Neat, cm⁻¹) | ~3100 (C-H stretch, aromatic), ~2920 (C-H stretch, methyl), ~1550, ~1450 (C=C stretch, thiophene ring), ~800-850 (C-H out-of-plane bend). |

| MS (Mass Spec) (EI, 70 eV) | M⁺ at m/z = 224. A prominent peak at m/z = 97 (M - I)⁺ corresponding to the 4-methylthienyl cation. |

Synthetic Utility: A Gateway to Novel Scaffolds via Cross-Coupling Reactions

The true synthetic power of this compound lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The C-I bond is highly reactive towards oxidative addition to a Pd(0) catalyst, making it an excellent substrate for Suzuki, Stille, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, widely used in the synthesis of pharmaceutical compounds.

Generalized Workflow for Suzuki-Miyaura Coupling:

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol Insights:

-

Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable catalyst. For more challenging couplings, catalysts with more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) in combination with a Pd(II) precatalyst like Pd(OAc)₂ can be more effective.

-

Base Selection: An aqueous solution of a mild inorganic base like K₂CO₃ or Na₂CO₃ is typically sufficient to activate the boronic acid for transmetalation.[9]

-

Solvent System: A biphasic solvent system such as toluene/water or dioxane/water is commonly used to dissolve both the organic and inorganic reagents.

Stille Coupling: Versatility with Organostannanes

The Stille coupling offers broad functional group tolerance and utilizes organostannane reagents. While effective, the toxicity of tin compounds necessitates careful handling and purification.[10]

Generalized Workflow for Stille Coupling:

Caption: Generalized workflow for the Stille cross-coupling reaction.

Protocol Insights:

-

Anhydrous Conditions: Stille reactions are typically performed under anhydrous conditions.

-

Tin Removal: A key challenge is the removal of stoichiometric tin byproducts. A common method is to quench the reaction with an aqueous solution of potassium fluoride (KF), which precipitates tributyltin fluoride, a solid that can be removed by filtration.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking the thiophene ring to a terminal alkyne. This reaction requires both a palladium catalyst and a copper(I) co-catalyst.[9]

Generalized Workflow for Sonogashira Coupling:

Caption: Generalized workflow for the Sonogashira cross-coupling reaction.

Protocol Insights:

-

Base Function: The amine base (e.g., triethylamine) serves both as the solvent and as the base to deprotonate the terminal alkyne and neutralize the HI generated during the reaction.

-

Copper Co-catalyst: Copper(I) iodide is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.

Applications in Drug Discovery and Advanced Materials

While specific examples citing this compound are rare, its structural motif is highly relevant. The 2,4-disubstituted thiophene core is present in numerous biologically active molecules. This intermediate serves as a valuable precursor for creating libraries of compounds for high-throughput screening. For instance, the related intermediate 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl) methyl]thiophene is noted as a drug intermediate for synthesizing various active compounds.[11] By analogy, this compound can be used to synthesize novel analogues of known drugs, where the 4-methylthiophene moiety can fine-tune properties such as solubility, metabolic stability, and target binding affinity.

Conclusion

This compound is a valuable, albeit underutilized, synthetic intermediate. While direct, comprehensive data is limited, this guide provides a scientifically rigorous framework for its synthesis, characterization, and application in modern organic chemistry. By applying established principles of thiophene reactivity and leveraging the power of palladium-catalyzed cross-coupling reactions, researchers can effectively employ this building block to construct complex molecular architectures for drug discovery and materials science. As with any lesser-known reagent, careful preliminary experiments and thorough characterization are paramount to successful implementation.

References

-

PubChem. 2-Iodothiophene. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. 2-iodothiophene. [Link]

- Gomha, S. M., et al. (2017). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Pharmaceutical and Biosciences Journal.

- Google Patents. CN105949171A - Tetrahydrothiophene synthesis method and process.

-

Wikipedia. Sonogashira coupling. [Link]

-

Organic Syntheses. 2-Iodothiophene. [Link]

- K.T.H.M. College.

- Google Patents. CN108658929B - Preparation method of high-purity 2- (4-fluorophenyl) thiophene.

-

PubChem. 2-Iodothiophene. National Center for Biotechnology Information. [Link]

- Chahboun, A., et al. (2011).

- Google Patents. US5726326A - Thiophene synthesis.

-

Wikipedia. Stille reaction. [Link]

-

DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

- Hotta, S., & Waragai, K. (1991). Alkyl-substituted oligothiophenes: crystallographic and spectroscopic studies of neutral and doped forms.

- Google Patents. CA2108737A1 - Process for production of 2-thiophene aldehydes.

- Garcés-Garcés, J., et al. (2024). Photophysical, Electrochemical, Density Functional Theory, and Spectroscopic Study of Some Oligothiophenes. MDPI.

-

ResearchGate. Clean and Efficient Iodination of Thiophene Derivatives. [Link]

- Zubkov, E. A. (1995). On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. Molbank.

-

Chemistry LibreTexts. Stille Coupling. [Link]

-

ResearchGate. 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling reaction. [Link]

-

Hrbáč, J., et al. (2024). Study of absorption and emission spectra of substituted terthiophene compounds by methods of theoretical chemistry. PubMed. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

- Reddy, G. S., et al. (2020).

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

-

Myers, A. The Suzuki Reaction. Chem 115. [Link]

- Burt, M., et al. (2024).

- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.

- Li, J., & Li, Y. (2016). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH.

-

Wikipedia. Suzuki reaction. [Link]

- Al-Warhi, T., et al. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI.

- Kumar, A., et al. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. PubMed Central.

-

Cheméo. Chemical Properties of Thiophene, 2-iodo- (CAS 3437-95-4). [Link]

-

Myers, A. The Stille Reaction. Chem 115. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | 16488-58-7 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-Iodothiophene | C4H3IS | CID 18921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102964334A - Process for synthesizing 2-thiopheneethanol and derivatives thereof - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites [ch.ic.ac.uk]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Stille reaction - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

Electronic properties of substituted thiophenes

An In-depth Technical Guide to the Electronic Properties of Substituted Thiophenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene, a sulfur-containing heterocyclic aromatic compound, serves as a fundamental building block in the design of advanced organic materials and pharmaceuticals.[1] Its electron-rich nature and structural versatility allow for the fine-tuning of its electronic properties through the strategic introduction of substituents.[2] This guide provides a comprehensive exploration of the electronic landscape of substituted thiophenes, detailing the influence of various functional groups on their molecular orbital energies, conductivity, and, consequently, their performance in diverse applications. We will delve into the synthetic methodologies that enable precise structural control, the key experimental and computational techniques for characterizing their electronic behavior, and their significant roles in organic electronics and drug discovery.

The Thiophene Core: An Electronic Perspective

Thiophene (C₄H₄S) is a five-membered aromatic heterocycle. Its aromaticity arises from the delocalization of six π-electrons over the five-membered ring, with the sulfur atom contributing a lone pair to the π-system.[3][4] This delocalization results in a planar structure with bond lengths intermediate between single and double bonds, and a higher reactivity towards electrophilic substitution compared to benzene.[5] The inherent electronic properties of the unsubstituted thiophene ring, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, form the foundation upon which the effects of substitution are built. Theoretical calculations suggest that while aromatic, its aromaticity is less pronounced than that of benzene.[3]

Tuning the Electronic Landscape: The Role of Substituents

The introduction of substituents onto the thiophene ring is the primary strategy for modulating its electronic properties. The nature and position of these substituents can profoundly alter the electron density distribution within the ring, thereby influencing the HOMO and LUMO energy levels, the HOMO-LUMO gap, and the material's overall conductivity.

Electron-Donating Groups (EDGs)

Electron-donating groups, such as alkyl, alkoxy, and amino groups, increase the electron density of the thiophene ring through inductive and/or resonance effects. This increase in electron density destabilizes the HOMO, leading to a higher HOMO energy level. The effect on the LUMO is generally less pronounced. Consequently, the HOMO-LUMO gap tends to decrease, resulting in a red shift in the absorption spectrum. This makes the substituted thiophene easier to oxidize.

Electron-Withdrawing Groups (EWGs)

Conversely, electron-withdrawing groups, such as nitro, cyano, and carbonyl groups, decrease the electron density of the thiophene ring. These groups stabilize both the HOMO and LUMO levels, leading to lower energy values for both orbitals. The stabilization of the LUMO is often more significant, resulting in a decrease in the HOMO-LUMO gap and making the substituted thiophene easier to reduce. Dicyanovinyl (DCV)-substituted oligothiophenes are a prime example of molecules with both electron-donating (the thiophene backbone) and electron-accepting (the DCV groups) moieties, making them promising for organic electronics.[6]

The interplay between donor and acceptor units within the same molecule is a powerful design strategy. For instance, a copolymer of diboraanthracene (acceptor) and thiophene (donor) has been synthesized and characterized for its optoelectronic properties.[7]

Summary of Substituent Effects on Electronic Properties

| Substituent Type | Effect on Ring Electron Density | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases | Increases (destabilized) | Minor Increase | Decreases |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Decreases | Decreases (stabilized) | Decreases (stabilized) | Decreases |

Note: The exact changes in energy levels are highly dependent on the specific substituent, its position on the ring, and the overall molecular structure.

Synthetic Strategies for Tailored Electronic Properties

The ability to precisely control the electronic properties of thiophene derivatives hinges on the availability of robust and regioselective synthetic methods. Classical approaches often involve the reaction of 1,4-dicarbonyl compounds with sulfidizing agents like phosphorus pentasulfide (Paal-Knorr synthesis).[3][8] Modern synthetic chemistry offers a wider array of tools, including:

-

Cross-coupling reactions: Palladium-catalyzed reactions like Suzuki and Stille couplings are instrumental in creating complex thiophene-containing structures, including polythiophenes.[9]

-

Gewald reaction: This method allows for the synthesis of 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur.[3]

-

Cyclization of functionalized alkynes: This approach provides a regioselective route to highly substituted thiophenes under mild conditions.[10]

These advanced synthetic techniques provide the necessary control to introduce a wide variety of functional groups at specific positions on the thiophene ring, enabling the rational design of materials with desired electronic characteristics.[11]

Characterization of Electronic Properties: A Practical Guide

A combination of experimental and computational techniques is employed to elucidate the electronic properties of substituted thiophenes.

Spectroscopic Techniques

-

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The absorption maximum (λmax) is related to the HOMO-LUMO gap; a smaller gap corresponds to a longer λmax (a red shift).

-

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: While not directly measuring electronic energy levels, FT-IR and ¹H and ¹³C NMR are crucial for confirming the chemical structure and the successful incorporation of substituents.[12][13]

Electrochemical Techniques

-

Cyclic Voltammetry (CV): CV is a powerful technique for determining the HOMO and LUMO energy levels of a molecule. The oxidation and reduction potentials obtained from a cyclic voltammogram can be correlated to the ionization potential and electron affinity, respectively, which in turn are used to estimate the HOMO and LUMO energies.

-

Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., anhydrous acetonitrile).

-

Preparation of the Analyte Solution: Dissolve the synthesized thiophene derivative in the electrolyte solution at a concentration of approximately 1 mM.

-

Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Purging with Inert Gas: Deoxygenate the analyte solution by bubbling an inert gas (e.g., argon or nitrogen) through it for at least 15 minutes.

-

Data Acquisition:

-

Record a blank voltammogram of the electrolyte solution.

-

Record the voltammogram of the analyte solution, scanning over a potential range that encompasses the expected oxidation and reduction events.

-

Record the voltammogram of a standard reference compound (e.g., ferrocene/ferrocenium couple) under the same conditions for calibration.

-

-

Data Analysis:

-

Determine the onset oxidation (Eox) and onset reduction (Ered) potentials from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced to the ferrocene/ferrocenium standard):

-

EHOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]

-

ELUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]

-

-

The electrochemical band gap can be estimated as Egap = ELUMO - EHOMO.

-

Caption: Workflow for Cyclic Voltammetry Analysis.

Computational Modeling

-

Density Functional Theory (DFT): DFT calculations are widely used to predict the electronic properties of molecules, including their optimized geometries, HOMO and LUMO energy levels, and molecular electrostatic potential maps.[14] These theoretical calculations complement experimental data and provide deeper insights into structure-property relationships. For instance, DFT has been used to study the chemical reactivity of thiophene derivatives by calculating Fukui functions.[14]

Applications in Organic Electronics and Drug Development

The tunable electronic properties of substituted thiophenes make them highly valuable in several advanced technological fields.

Organic Electronics

Substituted thiophenes, particularly in their polymerized form (polythiophenes), are cornerstone materials in organic electronics.[9]

-

Organic Field-Effect Transistors (OFETs): The first OFET was based on a thiophene polymer.[15] The charge carrier mobility in the semiconductor channel of an OFET is directly related to the electronic structure and molecular packing of the thiophene-based material.[16] High-performance OFETs have been fabricated using self-assembled monolayers of thiophene derivatives as the gate insulator.[17]

-

Organic Photovoltaics (OPVs): In OPVs, substituted thiophenes and their polymers are often used as the electron donor material in the active layer due to their excellent light-harvesting capabilities and charge transport properties.[18][19] The HOMO level of the donor and the LUMO level of the acceptor determine the open-circuit voltage (Voc) of the solar cell.

-

Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives can be employed as charge-transporting or emissive layers in OLEDs.[11] Their electronic properties influence the charge injection and recombination processes that lead to light emission.

Upon partial oxidation (doping), polythiophenes become electrically conductive.[3] The conductivity of doped polythiophenes can be significantly enhanced through rational design of the polymer-doping interactions and the use of polar side chains.[20][21][22]

Caption: Applications of Substituted Thiophenes.

Drug Development

Thiophene is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous FDA-approved drugs.[11] Its electron-rich nature and ability to engage in various intermolecular interactions make it an effective scaffold for designing bioactive molecules.[11] The electronic properties of substituted thiophenes influence their reactivity, metabolic stability, and interactions with biological targets.[4] Thiophene derivatives have been investigated for a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][13] The similarity in physicochemical properties between thiophene and benzene allows for its use as a bioisostere, which can lead to improved pharmacological profiles.[4]

Conclusion and Future Outlook

Substituted thiophenes represent a versatile and powerful class of organic compounds. The ability to precisely tune their electronic properties through synthetic chemistry has positioned them as critical components in the advancement of organic electronics and the development of novel therapeutics. Future research will likely focus on the design of novel thiophene derivatives with even more sophisticated electronic functionalities, leading to more efficient and stable organic electronic devices and drugs with enhanced efficacy and selectivity. The continued synergy between synthetic chemistry, materials science, and computational modeling will undoubtedly unlock new frontiers for this remarkable heterocyclic system.

References

-

Thiophene - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

-

Yadav, P., Kumar, R., Kumar, A., & Singh, P. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

- Pawar, S. S., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 26(03), 687-701.

-

Zhang, Y., et al. (2020). Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. Molecules, 25(23), 5585. Retrieved January 27, 2026, from [Link]

-

Gomaa, A. M., et al. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds, 42(5), 2349-2365. Retrieved January 27, 2026, from [Link]

-

Saini, M. S., et al. (2020). Therapeutic importance of synthetic thiophene. Future Journal of Pharmaceutical Sciences, 6(1), 117. Retrieved January 27, 2026, from [Link]

-

El-Sayed, A. M., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Scientific Reports, 14(1), 26863. Retrieved January 27, 2026, from [Link]

-

Various Authors. (2021). Synthesis and Applications of Thiophene Derivatives as Organic Materials. ResearchGate. Retrieved January 27, 2026, from [Link]

-

Calculated HOMO-LUMO gaps E g (in eV) for substituted oligothiophenes compared to the unsubstituted ones. - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

Distance–resilient conductivity in p-doped polythiophenes. (2021). Nature Materials, 20, 1258–1264. Retrieved January 27, 2026, from [Link]

-

Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. (2015). Molecules, 20(4), 6364-6396. Retrieved January 27, 2026, from [Link]

-

Organic field-effect transistor - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

-

Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics, 2 Volumes Set, Wiley 2009. (2009). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. (2014). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. (2024). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Thiophene based Donor-Acceptor Copolymers for Photovoltaic Applications: A Review. (2024). Journal of Macromolecular Science, Part A, 61(1), 1-15. Retrieved January 27, 2026, from [Link]

-

A Highly Conductive n-Type Polythiophene Derivative: Effect of Molecular Weight on n-Doping Behavior and Thermoelectric Performance. (2023). ACS Applied Materials & Interfaces, 15(38), 45053–45062. Retrieved January 27, 2026, from [Link]

-

Highest occupied molecular orbital (HOMO), (a) thiophene, (b)... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

Chaudhary, A., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved January 27, 2026, from [Link]

-

Ciappa, A., et al. (2012). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 17(8), 9668-9690. Retrieved January 27, 2026, from [Link]

-

High-Performance Organic Field-Effect Transistors Based on a Self-Assembled Polar Dielectric Monolayer. (2025). ACS Applied Materials & Interfaces. Retrieved January 27, 2026, from [Link]

-

Remarkable conductivity enhancement in P-doped polythiophenes via rational engineering of polymer-dopant interactions. (2021). Nature Communications, 12, 4976. Retrieved January 27, 2026, from [Link]

-

Thiophene-Based High-Performance Donor Polymers for Organic Solar Cells. (2015). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Electronic properties and dipole polarizability of thiophene and thiophenol derivatives via density functional theory. (2013). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures. (2021). Frontiers in Physics, 9, 706977. Retrieved January 27, 2026, from [Link]

-

Bhagwat, J. K., & Ambre, M. B. (2023). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA International Journal of Research and Development (IJRD). Retrieved January 27, 2026, from [Link]

-

Thenoyl-functionalized polythiophenes with deep HOMO levels as polymer donors for organic solar cells. (2022). Journal of Materials Chemistry A, 10, 10738-10747. Retrieved January 27, 2026, from [Link]

-

THIOPHENE AND ITS DERIVATIVES. (n.d.). Retrieved January 27, 2026, from [Link]

-

The New Era of Organic Field-Effect Transistors: Hybrid OECTs, OLEFETs and OFEWs. (2023). Advanced Electronic Materials, 9(12), 2300433. Retrieved January 27, 2026, from [Link]

-

Macroscopic and microscopic conductivity of doped polythiophenes. (2023). Proceedings of SPIE, PC12662. Retrieved January 27, 2026, from [Link]

-

Monomers' HOMO level (relative to thiophene's), LUMO level (relative to... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

Acid vapor doping of polar polythiophenes for high electrical conductivity. (2023). Journal of Materials Chemistry C, 11, 10287-10295. Retrieved January 27, 2026, from [Link]

-

Thiophene-based conjugated oligomers for organic solar cells. (2014). RSC Advances, 4, 39913-39926. Retrieved January 27, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Retrieved January 27, 2026, from [Link]

-

OPV Material Synthesis: The Role of Advanced Thiophene Derivatives. (n.d.). Boron Molecular. Retrieved January 27, 2026, from [Link]

-

Diboraanthracene - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

- 1. eprajournals.com [eprajournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. download.e-bookshelf.de [download.e-bookshelf.de]

- 6. mdpi.com [mdpi.com]

- 7. Diboraanthracene - Wikipedia [en.wikipedia.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journalwjarr.com [journalwjarr.com]

- 13. tandfonline.com [tandfonline.com]

- 14. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organic field-effect transistor - Wikipedia [en.wikipedia.org]

- 16. Frontiers | Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures [frontiersin.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. nbinno.com [nbinno.com]

- 20. orbit.dtu.dk [orbit.dtu.dk]

- 21. spiedigitallibrary.org [spiedigitallibrary.org]

- 22. Acid vapor doping of polar polythiophenes for high electrical conductivity - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Reactivity of the C-I Bond in Thiophene Derivatives for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the reactivity of the carbon-iodine (C-I) bond in thiophene derivatives, a cornerstone of modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the C-I bond's utility, offering both theoretical understanding and practical, field-proven insights. We will dissect the causality behind experimental choices in key synthetic transformations and present self-validating protocols for the strategic functionalization of iodothiophene scaffolds.

Section 1: The Strategic Advantage of the Carbon-Iodine Bond in Thiophene Chemistry

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, with numerous FDA-approved drugs and organic electronic materials incorporating this heterocycle. The ability to precisely functionalize the thiophene ring is paramount to tuning the physicochemical and biological properties of the final compounds. Among the halogens, iodine offers a distinct advantage as a leaving group in a multitude of synthetic transformations, primarily due to the inherent weakness of the C-I bond.

The reactivity of halothiophenes in widely-used palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl.[1][2] This heightened reactivity of iodothiophenes is a direct consequence of the lower C-I bond dissociation energy (BDE) compared to its lighter halogen counterparts. A lower BDE facilitates the oxidative addition of the palladium catalyst to the C-X bond, a step that is often rate-determining in the catalytic cycle.[1][3]

| Bond | Typical Bond Dissociation Energy (kJ/mol) |

| C–I | ~213 |

| C–Br | ~285 |

| C–Cl | ~327 |

| C–F | ~485 |

| Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies.[4] |

This fundamental property of the C-I bond allows for reactions to proceed under milder conditions, often leading to faster reaction times, higher yields, and greater functional group tolerance compared to bromo- or chlorothiophenes.[1][3]

Section 2: Key Synthetic Transformations Leveraging the C-I Bond Reactivity

The C-I bond in iodothiophene derivatives serves as a versatile handle for the introduction of a wide array of substituents through several powerful synthetic methodologies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-heteroatom bonds. Iodothiophenes are premier substrates for these transformations.

The Suzuki-Miyaura coupling, which forges a C-C bond between an organohalide and an organoboron species, is a workhorse in modern synthesis due to the stability and low toxicity of the boron reagents.[5] The reactivity of the C-I bond in iodothiophenes makes them highly efficient partners in this reaction.

Mechanism of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The initial and often rate-limiting step, oxidative addition, is where the low BDE of the C-I bond provides a significant kinetic advantage.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling with iodothiophene.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodothiophene with Phenylboronic Acid

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodothiophene (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Solvent and Base: Add a degassed solvent mixture, for example, toluene (5 mL) and a 2M aqueous solution of a base like sodium carbonate (Na₂CO₃) (2.0 mL).

-

Reaction Conditions: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Stille coupling involves the reaction of an organohalide with an organotin compound.[7] A key advantage of the Stille reaction is the stability and commercial availability of a wide range of organostannanes.[8] Similar to the Suzuki coupling, iodothiophenes are highly reactive substrates in this transformation.[3]

Mechanism of Stille Coupling

The mechanism of the Stille coupling is analogous to that of the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination.[3]

Caption: Catalytic cycle of the Stille coupling with iodothiophene.

Experimental Protocol: Stille Coupling of 3-Iodothiophene with (Tributylstannyl)benzene

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 3-iodothiophene (1.0 mmol), (tributylstannyl)benzene (1.1 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%) in a Schlenk tube.

-

Solvent: Add anhydrous and degassed solvent, such as toluene or DMF (5 mL).

-

Reaction Conditions: Heat the mixture to 100 °C and stir until the starting material is consumed, as indicated by TLC or GC-MS.

-

Work-up: After cooling, the reaction mixture can be quenched with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts. Filter the mixture through celite.

-

Purification: Extract the filtrate with an organic solvent, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[9] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[10] Iodothiophenes are excellent substrates for this transformation, often providing high yields of the corresponding alkynylthiophenes.

Mechanism of Sonogashira Coupling

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9] The palladium cycle is similar to that of the Suzuki and Stille couplings. The copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of 2-Iodothiophene with Phenylacetylene

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-iodothiophene (1.0 mmol), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst such as CuI (0.04 mmol, 4 mol%).

-

Solvent and Base: Add a degassed solvent such as triethylamine (TEA) (5 mL), which also serves as the base. Alternatively, a solvent like THF or DMF can be used with an amine base (e.g., diisopropylamine).

-

Reactant Addition: Add phenylacetylene (1.2 mmol) to the mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.

-

Work-up: Once the reaction is complete, dilute the mixture with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Halogen-Metal Exchange

Halogen-metal exchange reactions, particularly lithium-halogen exchange, are powerful methods for the preparation of organolithium reagents, which are potent nucleophiles for C-C bond formation. The C-I bond in iodothiophenes is highly susceptible to this exchange, which typically occurs rapidly at low temperatures.

Mechanism of Lithium-Iodine Exchange

The mechanism of lithium-halogen exchange is thought to proceed through the formation of a hypervalent "ate" complex. This intermediate then collapses to form the more stable organolithium species and the corresponding alkyl or aryl iodide.

Caption: Mechanism of lithium-iodine exchange in iodothiophene.

Experimental Protocol: Lithium-Iodine Exchange of 2-Iodothiophene and Quenching with an Electrophile (e.g., DMF)

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, add a solution of 2-iodothiophene (1.0 mmol) in anhydrous THF (10 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Organolithium: Slowly add a solution of n-butyllithium (n-BuLi) (1.1 mmol) in hexanes via the dropping funnel, maintaining the temperature below -70 °C.

-

Stirring: Stir the resulting solution at -78 °C for 30-60 minutes.

-

Quenching: Add the electrophile, for example, anhydrous N,N-dimethylformamide (DMF) (1.5 mmol), dropwise to the solution at -78 °C.

-

Warming and Work-up: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

-

Purification: Extract the aqueous layer with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the resulting aldehyde by column chromatography.

Section 3: Factors Influencing the Reactivity of the C-I Bond

The reactivity of the C-I bond in thiophene derivatives is not solely dependent on the inherent properties of the bond itself but is also modulated by several other factors.

Position of the Iodine Atom

The thiophene ring is not electronically uniform. The α-positions (C2 and C5) are generally more electron-rich and more susceptible to electrophilic attack, while also being more reactive in many metal-catalyzed reactions compared to the β-positions (C3 and C4).[2] This difference in reactivity is also observed for iodothiophenes in cross-coupling and halogen-metal exchange reactions. The greater stability of the organometallic intermediate formed at the α-position often drives the selectivity of these reactions.

Electronic Effects of Substituents

The presence of other substituents on the thiophene ring can significantly influence the reactivity of the C-I bond.

-

Electron-withdrawing groups (EWGs): EWGs (e.g., -NO₂, -CN, -COR) decrease the electron density of the thiophene ring, making the C-I bond more susceptible to nucleophilic attack and facilitating the oxidative addition step in palladium-catalyzed couplings.

-

Electron-donating groups (EDGs): EDGs (e.g., -OR, -NR₂) increase the electron density of the ring, which can sometimes slow down the rate of oxidative addition. However, these groups can also influence the regioselectivity of reactions on polysubstituted thiophenes.

Section 4: Applications in Drug Development and Materials Science

The predictable and high reactivity of the C-I bond in thiophene derivatives has made them invaluable building blocks in several areas of chemical science.

Drug Development

The thiophene moiety is present in a wide range of pharmaceuticals. The ability to use iodothiophenes in robust and versatile coupling reactions allows for the rapid generation of libraries of complex molecules for structure-activity relationship (SAR) studies. For instance, the synthesis of many kinase inhibitors and other targeted therapies often involves a key cross-coupling step to introduce functionality onto a heterocyclic core like thiophene.

Organic Electronics

Thiophene-based polymers and oligomers are at the forefront of research in organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[8] The synthesis of these materials heavily relies on the iterative cross-coupling of appropriately functionalized thiophene monomers. The high reactivity of iodothiophenes in reactions like Stille and Suzuki couplings is crucial for achieving high molecular weight polymers with well-defined structures, which is essential for optimal electronic properties.

Section 5: Conclusion

The carbon-iodine bond in thiophene derivatives represents a powerful and versatile tool for the modern synthetic chemist. Its inherent reactivity, stemming from a low bond dissociation energy, provides a significant advantage in a wide range of synthetic transformations, most notably in palladium-catalyzed cross-coupling and halogen-metal exchange reactions. A thorough understanding of the principles governing the C-I bond's reactivity, coupled with the practical knowledge of experimental protocols, empowers researchers in academia and industry to design and execute efficient and innovative synthetic routes toward novel pharmaceuticals and advanced materials. The continued development of new catalytic systems and a deeper understanding of reaction mechanisms will undoubtedly further expand the synthetic utility of iodothiophene derivatives in the years to come.

References

-

ResearchGate. Oligothiophene Semiconductors : Synthesis, Characterization, and Applications for Organic Devices | Request PDF. Available from: [Link].

-

ResearchGate. (PDF) Mechanism of the lithium–iodine exchange in an iodothiophene . Available from: [Link].

-

ACS Publications. The Sonogashira Reaction : A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. Available from: [Link].

-

ACS Publications. C−S and C−H Bond Activation of Thiophene by Cp*Rh(PMe3): A DFT Theoretical Investigation | Organometallics. Available from: [Link].

-

RSC Publishing. Solvent effects in palladium catalysed cross -coupling reactions. Available from: [Link].

-

Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. Available from: [Link].

-

ThalesNano Inc. Flow Chemistry: Sonogashira Coupling . Available from: [Link].

-

NIH. Site-selective Suzuki –Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link].

-

The Royal Society of Chemistry. Stille vs . Suzuki – Cross-Coupling for the Functionalization of Diazocines. Available from: [Link].

-

NIH. Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation . Available from: [Link].

-

Chemistry LibreTexts. Stille Coupling . Available from: [Link].

-

Kobe University. Synthesis of thiophene derivatives via palladium -catalyzed coupling reactions. Available from: [Link].

-

ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. Available from: [Link].

-

RSC Publishing. Substituent effects on the S–H bond dissociation energies of thiophenols. Available from: [Link].

-

Semantic Scholar. Recent Developments in the Suzuki –Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available from: [Link].

-

Stille reaction - Wikipedia. Available from: [Link].

-

University of Windsor. The Mechanisms of the Stille Reaction . Available from: [Link].

-

PubMed Central. Advancing total synthesis through the Stille cross-coupling : recent innovations and case studies. Available from: [Link].

-

Sci-Hub. Kinetic Studies on the Palladium(II)‐Catalyzed Oxidative Cross‐Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications. Available from: [Link].

-

ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. Available from: [Link].

-

The bond dissociation energy (enthalpy) is also referred to as. Available from: [Link].

-

Thiophene - Wikipedia. Available from: [Link].

-

ResearchGate. Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids Source of chem. Available from: [Link].

-

ResearchGate. Hydrogenation and C-S bond activation pathways in thiophene and tetrahydrothiophene reactions on sulfur-passivated surfaces of Ru, Pt, and Re nanoparticles | Request PDF. Available from: [Link].

-

Chemistry LibreTexts. Suzuki -Miyaura Coupling . Available from: [Link].

-

ACS Publications. Unconventional Site Selectivity in Palladium -Catalyzed Cross - Couplings of Dichloroheteroarenes under Ligand-Controlled and. Available from: [Link].

-

Wired Chemist. Common Bond Energies (D. Available from: [Link].

-

Sonogashira coupling - Wikipedia. Available from: [Link].

-

ResearchGate. Theoretical Calculation of Bond Dissociation Energies and Enthalpies of Formation for Halogenated Molecules. Available from: [Link].

-

Wikipedia. Bond dissociation energy . Available from: [Link].

-

RSC Publishing. Catalytic asymmetric functionalization and dearomatization of thiophenes . Available from: [Link].

-

Okayama University. Selectively substituted thiophenes and indoles by a tandem palladium -catalyzed multicomponent reaction. Available from: [Link].

-

NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link].

-

The Sonogashira Coupling. Available from: [Link].

-

Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Common Bond Energies (D [wiredchemist.com]

- 5. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 6. Catalytic asymmetric functionalization and dearomatization of thiophenes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03530E [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Bond dissociation energy - Wikipedia [en.wikipedia.org]

Stability and Storage of Iodinated Thiophenes: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Double-Edged Sword of Iodinated Thiophenes in Pharmaceutical Sciences

Iodinated thiophenes represent a class of heterocyclic compounds of paramount importance in the landscape of modern drug discovery and materials science. Their utility stems from the unique combination of the thiophene ring's electronic properties and the carbon-iodine bond's reactivity. The thiophene moiety is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties and engage in critical drug-receptor interactions. The introduction of an iodine atom onto this privileged scaffold further enhances its synthetic versatility, serving as a linchpin for the construction of complex molecular architectures through cross-coupling reactions.

However, the very attributes that make iodinated thiophenes synthetically attractive also render them susceptible to degradation. The inherent weakness of the carbon-iodine bond, coupled with the reactivity of the thiophene ring, presents significant challenges in their handling, storage, and formulation. A thorough understanding of the stability of these compounds is not merely an academic exercise but a critical necessity for ensuring the integrity, efficacy, and safety of resulting pharmaceutical products. This in-depth technical guide provides a comprehensive overview of the stability and storage considerations for iodinated thiophenes, drawing upon field-proven insights and authoritative scientific literature to empower researchers, scientists, and drug development professionals in their work with these valuable yet sensitive molecules.

I. The Chemical Nature of Instability in Iodinated Thiophenes

The stability of an iodinated thiophene is intrinsically linked to its molecular structure. The electron-rich nature of the thiophene ring makes it susceptible to oxidation, while the carbon-iodine bond is the most labile of the carbon-halogen bonds. The interplay of these factors, influenced by the position of the iodine atom and the presence of other substituents, dictates the compound's overall stability profile.

I.A. The Thiophene Ring: An Electron-Rich System Prone to Oxidation

The thiophene ring is an aromatic heterocycle with a high degree of π-electron density, making it susceptible to electrophilic attack and oxidation.[1] Oxidation can occur at either the sulfur atom, leading to the formation of thiophene-S-oxides and subsequently sulfones, or at the carbon-carbon double bonds.[2] Thiophene-S-oxides are generally unstable intermediates that can undergo further reactions, such as dimerization.[3] The presence of electron-withdrawing groups on the thiophene ring can decrease its reactivity towards oxidation. Conversely, electron-donating groups can increase its susceptibility.

I.B. The Carbon-Iodine Bond: A Locus of Reactivity

The carbon-iodine (C-I) bond is significantly weaker than other carbon-halogen bonds, with a bond dissociation energy of approximately 57.6 kcal/mol for a methyl-iodide bond.[4] This inherent weakness makes the C-I bond susceptible to cleavage under various conditions, including exposure to light, heat, and certain chemical reagents. Homolytic cleavage of the C-I bond can generate highly reactive radical species, initiating degradation cascades.

II. Major Degradation Pathways of Iodinated Thiophenes

Understanding the potential degradation pathways is the first line of defense in preserving the integrity of iodinated thiophenes. Forced degradation studies, which subject the compound to stress conditions more severe than accelerated stability testing, are instrumental in elucidating these pathways.[1][5] For thiophene derivatives, the primary degradation routes are photolysis, thermolysis, hydrolysis, and oxidation.

II.A. Photodegradation: The Energetic Insult of Light

Many organic molecules are sensitive to light, and iodinated compounds are notoriously so. Exposure to ultraviolet (UV) or even visible light can provide sufficient energy to induce cleavage of the weak C-I bond.[6]

A study on the UV photochemistry of 2-iodothiophene revealed that photoexcitation leads to C-I bond fission, resulting in the formation of iodine atoms and thienyl radicals.[6] This initial bond cleavage can trigger a cascade of secondary reactions, leading to the formation of a complex mixture of degradation products. The photodissociation of iodothiophenes can proceed through both direct and indirect pathways, with the branching ratio being dependent on the isomer.[7]

Key Photodegradation Products:

-

Iodine (I₂)

-

Thiophene (from de-iodination)

-

Bithienyls and other polymeric materials

II.B. Thermal Degradation: The Impact of Heat

Elevated temperatures can provide the necessary activation energy for the decomposition of iodinated thiophenes. While the thiophene ring itself is thermally stable to high temperatures, the C-I bond is more susceptible to thermolysis.[8] The thermal stability of an iodinated thiophene is highly dependent on its substitution pattern and physical state (solid vs. solution).

A study on a thienopyridine-containing drug, which includes an iodinated thiophene moiety, demonstrated that while the compound was stable under dry heat, significant degradation occurred at elevated temperature in the presence of high humidity.[8] This suggests a potential interplay between thermal and hydrolytic degradation pathways.

II.C. Hydrolytic Degradation: The Role of Water

The susceptibility of iodinated thiophenes to hydrolysis is dependent on the reaction conditions (pH) and the presence of other functional groups on the molecule. Under acidic or basic conditions, the thiophene ring itself can be susceptible to cleavage. Furthermore, the presence of water can facilitate other degradation pathways. For instance, in the case of the aforementioned thienopyridine drug, the primary degradation products observed under humid conditions resulted from oxidation of the thiophene ring, followed by hydrolytic cleavage.[8]

II.D. Oxidative Degradation: The Threat of Reactive Oxygen Species

The electron-rich thiophene ring is a prime target for oxidation. Common laboratory oxidants, and even atmospheric oxygen over prolonged periods, can lead to the degradation of iodinated thiophenes. The initial products of oxidation are often unstable thiophene-S-oxides, which can then undergo further reactions.[3]

Forced degradation studies on thiophene-containing chalcones have shown that they are susceptible to oxidative stress.[1] Similarly, the oxidative degradation of a thienopyridine drug leads to the formation of products resulting from the oxidation of the thiophene moiety.[8]

The following diagram illustrates the primary degradation pathways for a generic iodinated thiophene:

Caption: Major degradation pathways affecting the stability of iodinated thiophenes.

III. Best Practices for the Storage of Iodinated Thiophenes

Proper storage is crucial for maintaining the purity and stability of iodinated thiophenes. The following recommendations are based on general principles for handling sensitive organic compounds and specific knowledge of the liabilities of iodinated thiophenes.

| Storage Parameter | Recommendation | Rationale |

| Temperature | Store at low temperatures (2-8°C or as specified by the supplier).[9] | Reduces the rate of thermally induced degradation and minimizes the volatility of the compound. |

| Light | Store in amber or opaque containers, or in a dark location.[10][11] | Prevents photodegradation through cleavage of the C-I bond. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidative and hydrolytic degradation. |

| Container | Use well-sealed, appropriate containers (e.g., glass vials with PTFE-lined caps). | Prevents contamination and loss of volatile compounds. |

| Purity | Store highly purified material. | Impurities can sometimes catalyze degradation reactions. |